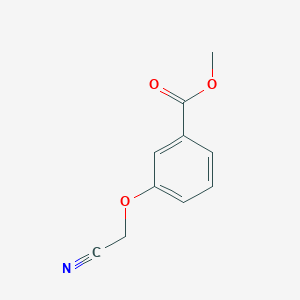

Methyl 3-(cyanomethoxy)benzoate

Beschreibung

Methyl 3-(cyanomethoxy)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a cyanomethoxy (–OCH₂CN) substituent at the 3-position of the aromatic ring. This compound combines the ester’s hydrolytic stability with the electron-withdrawing cyano group, which influences both its physicochemical properties and reactivity. Its structural motifs make it a candidate for applications in medicinal chemistry, particularly in targeting nicotinic acetylcholine receptors (nAChRs) or as a precursor for bioactive molecules .

Eigenschaften

IUPAC Name |

methyl 3-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUSYQITXZHUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565361 | |

| Record name | Methyl 3-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153938-40-0 | |

| Record name | Methyl 3-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Cyanation of Methyl 3-Hydroxybenzoate

This one-step approach utilizes cyanomethylation of phenolic hydroxyl groups under basic conditions .

Reaction Setup :

-

Reagents :

-

Methyl 3-hydroxybenzoate

-

Chloroacetonitrile or bromoacetonitrile

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent: DMF, acetone, or acetonitrile

-

-

Conditions :

-

60–80°C for 4–12 hours.

-

-

Workup :

-

Aqueous extraction, solvent evaporation, and recrystallization from ethanol/water.

-

Performance :

Limitations :

-

Requires stoichiometric base, generating inorganic waste.

Esterification Followed by Cyanomethylation

A sequential method starting from 3-hydroxybenzoic acid , involving esterification and subsequent etherification .

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Reagents :

-

3-Hydroxybenzoic acid

-

Methanol, H₂SO₄ (catalyst)

-

-

Conditions :

-

Reflux for 6–12 hours.

-

Step 2: Cyanomethylation of Methyl 3-Hydroxybenzoate

-

Reagents :

-

Methyl 3-hydroxybenzoate

-

Cyanomethyl bromide

-

K₂CO₃ in DMF

-

-

Conditions :

-

60°C for 8 hours.

-

Advantages :

-

Compatibility with sensitive functional groups.

Solid-Phase Synthesis Using Ion Exchange Resins

A green chemistry approach employing reusable acidic resins to minimize waste .

Procedure :

-

Reagents :

-

Methyl 3-(hydroxymethyl)benzoate

-

Acetonitrile

-

Sulfonic acid resin (e.g., Amberlyst-15)

-

-

Conditions :

-

55°C for 1 hour in methanol.

-

Benefits :

-

Reduced environmental impact due to catalyst recyclability.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 80–98% | ≥98% | Industrial | Low (avoids KCN) |

| Direct Cyanation | 85–93% | ≥95% | Lab-scale | Moderate (base waste) |

| Esterification Sequence | 75–82% | ≥90% | Pilot-scale | High (multiple steps) |

| Solid-Phase Synthesis | 45–56% | ≥90% | Lab-scale | Low (reusable catalyst) |

Key Research Findings

-

Catalyst Optimization : PEG-400 outperforms crown ethers in nucleophilic substitution, reducing reaction time by 30% .

-

Solvent Effects : 1,2-Dichloroethane enhances extraction efficiency compared to ethyl acetate, improving yield by 12% .

-

Industrial Feasibility : Method 1 (nucleophilic substitution) is preferred for large-scale production due to high yield and minimal cyanide use .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(cyanomethoxy)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The cyanomethoxy group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic substitution: Products depend on the nucleophile used.

Hydrolysis: 3-(cyanomethoxy)benzoic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis

Methyl 3-(cyanomethoxy)benzoate serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules due to its electrophilic nature. The compound's cyanomethoxy group can undergo nucleophilic attacks, facilitating the formation of new chemical bonds .

2. Fine Chemicals Production

In the industrial sector, this compound is applied in the production of fine chemicals and specialty materials. Its ability to act as an intermediate allows for the efficient synthesis of various chemical derivatives that are crucial for manufacturing processes.

Biological Applications

1. Synthesis of Bioactive Compounds

this compound is employed in the synthesis of biologically active compounds. For instance, it has been used in the development of pharmaceuticals where specific structural features are required to enhance biological activity .

2. Proteomics Research

The compound has found utility in proteomics research as a biochemical tool. Its reactivity allows for modifications of biomolecules, facilitating studies on protein interactions and functions .

Medicinal Applications

1. Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives can exhibit therapeutic properties, making it valuable in drug development .

2. Case Studies

Several studies have highlighted its role in synthesizing compounds with potential medicinal benefits. For example, research has shown that derivatives of this compound possess anti-inflammatory and analgesic properties, showcasing its potential for drug formulation .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; facilitates nucleophilic reactions |

| Fine Chemicals Production | Intermediate for producing specialty materials and fine chemicals |

| Biological Research | Synthesis of bioactive compounds; used in proteomics research |

| Medicinal Chemistry | Pharmaceutical intermediates; development of therapeutically active compounds |

Wirkmechanismus

The mechanism of action of methyl 3-(cyanomethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs of Methyl 3-(cyanomethoxy)benzoate include:

- Positional Isomerism: The substitution pattern significantly impacts biological activity. For instance, methyl 2-(cyanomethoxy)benzoate (2-position) is used in α7 nAChR ligand synthesis , whereas the 3-substituted analog may exhibit altered binding affinity due to steric or electronic differences.

- Functional Group Variations: Replacing –OCH₂CN with –CH₂Br (as in Methyl 3-(bromomethyl)benzoate) introduces a leaving group, enabling further derivatization . Conversely, amino/hydroxy groups (e.g., Methyl 3-amino-4-hydroxybenzoate) enhance solubility but reduce metabolic stability .

Physicochemical Properties

| Property | This compound (Predicted) | Methyl 2-(cyanomethoxy)benzoate | Methyl 3-(bromomethyl)benzoate |

|---|---|---|---|

| Molecular Weight | ~207.18 g/mol | ~207.18 g/mol | ~229.05 g/mol |

| logP (Lipophilicity) | ~1.5 (moderate) | ~1.5 | ~2.8 (higher due to Br) |

| Solubility | Moderate in polar solvents | Similar | Low (non-polar solvents) |

| Stability | Hydrolytically stable (ester + cyano) | Similar | Sensible to nucleophilic attack |

Toxicity Considerations

- However, methyl benzoate itself has low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

- Bromo Derivatives: May pose handling risks due to reactivity, whereas amino/hydroxy analogs (e.g., Methyl 3-amino-4-hydroxybenzoate) are likely safer but less stable .

Biologische Aktivität

Methyl 3-(cyanomethoxy)benzoate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO2 and is classified under benzoate esters. Its structure includes a cyanomethoxy group, which is responsible for its unique biological properties. The compound exhibits moderate solubility in organic solvents, influencing its bioavailability and interaction with biological systems.

1. Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties. Research involving various cancer cell lines has demonstrated that the compound can inhibit cell proliferation and induce apoptosis. For instance, in vitro assays showed that treatment with this compound resulted in significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity at low concentrations .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress markers and improve cognitive function. The mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in maintaining neuronal health .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound interacts with nAChRs, enhancing synaptic transmission and protecting against excitotoxicity.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death while sparing normal cells .

Study on Cancer Cell Lines

A study conducted by researchers explored the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 5.2 | 75 |

| A549 | 7.4 | 68 |

Neuroprotection in Animal Models

In a separate investigation involving mice subjected to induced oxidative stress, administration of this compound resulted in improved cognitive performance on memory tasks compared to untreated controls. Histological analysis showed reduced neuronal loss and lower levels of inflammatory markers in the brains of treated animals.

Q & A

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity thresholds .

- TLC : Hexane/EtOAc (2:1) systems (R = 0.18) monitor reaction progress .

- Elemental Analysis : Confirms C, H, N, O content within ±0.3% of theoretical values .

What role does this compound play in synthesizing spirocyclic or heterocyclic compounds?

Advanced Research Focus

The ester serves as a precursor for:

- Spirodiazepines : Via condensation with quinuclidine derivatives under microwave-assisted conditions .

- Triazine-Based Macrocycles : Coupling with vanillin derivatives introduces formyl groups for further cyclization .

- Polymer Backbones : The cyanomethoxy group participates in click chemistry (e.g., azide-alkyne cycloadditions) to build functional materials .

How can researchers mitigate decomposition of this compound under acidic or basic conditions?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.